2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one
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Overview
Description
NU7163 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase. DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks, making NU7163 a valuable tool in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NU7163 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of NU7163 follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for large-scale production, and ensuring consistent quality and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
NU7163 undergoes various chemical reactions, including:
Oxidation: NU7163 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of NU7163, potentially altering its activity.
Substitution: NU7163 can participate in substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
NU7163 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study DNA-PK activity and its role in DNA repair mechanisms.
Biology: Employed in cellular and molecular biology research to investigate DNA damage response pathways.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with other DNA-damaging agents to enhance their efficacy.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DNA repair pathways
Mechanism of Action
NU7163 exerts its effects by inhibiting DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks. By competing with ATP for binding to the kinase, NU7163 prevents the phosphorylation of downstream targets, thereby disrupting the DNA repair process. This inhibition sensitizes cancer cells to DNA-damaging agents, making them more susceptible to treatment .
Comparison with Similar Compounds
Similar Compounds
NU7026: Another DNA-PK inhibitor with a similar mechanism of action but different chemical structure.
NU7441: A potent DNA-PK inhibitor with higher selectivity compared to NU7163.
KU-0060648: A dual inhibitor of DNA-PK and PI3K, offering broader inhibition of DNA repair pathways.
Uniqueness of NU7163
NU7163 is unique due to its high selectivity for DNA-PK over other kinases, such as ATM, ATR, and mTOR. This selectivity reduces off-target effects and enhances its utility as a research tool and potential therapeutic agent .
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-(2-methylmorpholin-4-yl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C18H17NO3/c1-12-11-19(8-9-21-12)17-10-16(20)15-7-6-13-4-2-3-5-14(13)18(15)22-17/h2-7,10,12H,8-9,11H2,1H3 |
InChI Key |
RFWCIJWQGHFULK-UHFFFAOYSA-N |
SMILES |
CC1CN(CCO1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1CN(CCO1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-methylmorpholin-4-yl)benzo(h)chromen-4-one NU 7163 NU-7163 NU7163 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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